[4-(aminomethyl)-2-chlorophenyl]methanol hydrochloride
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Overview
Description
[4-(aminomethyl)-2-chlorophenyl]methanol hydrochloride: is a chemical compound with the molecular formula C8H10ClNO. It is a derivative of benzyl alcohol, where the benzyl group is substituted with an aminomethyl group and a chlorine atom. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 4-(aminomethyl)-2-chlorobenzaldehyde: One common method involves the reduction of 4-(aminomethyl)-2-chlorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in methanol.
Hydrogenation of 4-(aminomethyl)-2-chlorobenzonitrile: Another method involves the hydrogenation of 4-(aminomethyl)-2-chlorobenzonitrile in the presence of a palladium catalyst under hydrogen gas.
Industrial Production Methods: Industrial production methods for [4-(aminomethyl)-2-chlorophenyl]methanol hydrochloride often involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), hydrogen gas with palladium catalyst
Substitution: Hydroxide ions (OH-), amines
Major Products Formed:
Oxidation: 4-(aminomethyl)-2-chlorobenzaldehyde, 4-(aminomethyl)-2-chlorobenzoic acid
Reduction: 4-(aminomethyl)-2-chlorobenzylamine, 4-(aminomethyl)-2-chlorobenzyl alcohol
Substitution: Various substituted benzyl alcohols and amines
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: The compound serves as a precursor in the development of drugs targeting specific biological pathways.
Industry:
Mechanism of Action
The mechanism of action of [4-(aminomethyl)-2-chlorophenyl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
[4-(aminomethyl)-2-fluorophenyl]methanol hydrochloride: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and interaction with biological targets.
4-(aminomethyl)benzyl alcohol: Lacks the halogen substitution, making it less reactive in certain chemical reactions.
Uniqueness:
Properties
CAS No. |
2138349-09-2 |
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Molecular Formula |
C8H11Cl2NO |
Molecular Weight |
208.1 |
Purity |
94 |
Origin of Product |
United States |
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